N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound that features a pyridazine ring, a benzamide group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Intermediate: The initial step often involves the reaction of 4-bromoaniline with benzoyl chloride to form 4-bromobenzamide.
Borylation Reaction: The 4-bromobenzamide is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.
Coupling with Pyridazine: Finally, the boronate ester intermediate is coupled with pyridazine-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The pyridazine ring is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The presence of the benzamide group suggests possible applications in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(pyridazin-3-yl)-4-bromobenzamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
The unique combination of a pyridazine ring, a benzamide group, and a boronate ester in N-(pyridazin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide provides a versatile platform for various chemical reactions and applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C17H20BN3O3 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-pyridazin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H20BN3O3/c1-16(2)17(3,4)24-18(23-16)13-9-7-12(8-10-13)15(22)20-14-6-5-11-19-21-14/h5-11H,1-4H3,(H,20,21,22) |
InChI Key |
FFBLZKPPZGSYND-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.